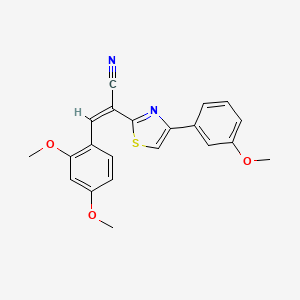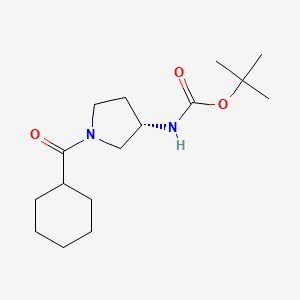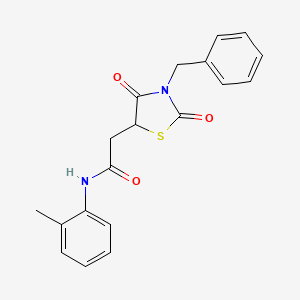![molecular formula C23H19ClN4OS2 B2382997 Chlorhydrate de N-(3-(benzo[d]thiazol-2-yl)-6-méthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide CAS No. 1329961-19-4](/img/structure/B2382997.png)
Chlorhydrate de N-(3-(benzo[d]thiazol-2-yl)-6-méthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole is a heterocyclic compound . It’s a bicyclic system, with a benzene ring fused to a thiazole ring . Compounds containing a benzothiazole moiety have been found to possess a wide range of biological activities, including anti-tubercular and anti-inflammatory properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The benzothiazole moiety consists of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For example, they can undergo acetylation in the presence of a base followed by nucleophilic substitution .Applications De Recherche Scientifique
Activité antituberculeuse
Résumé: Ce composé a suscité l'intérêt pour son potentiel en tant qu'agent antituberculeux. Des développements synthétiques récents ont conduit à des dérivés à base de benzothiazole présentant une activité inhibitrice contre Mycobacterium tuberculosis. Ces molécules ont été comparées à des médicaments de référence standard, et leur puissance a été évaluée in vitro et in vivo . Des études supplémentaires ont exploré les relations structure-activité et l'arrimage moléculaire contre la cible DprE1 pour identifier des inhibiteurs puissants avec une activité antituberculeuse accrue.
Propriétés anticancéreuses
Évaluation anti-proliférative in vitro: Certains dérivés de ce composé présentent une cytotoxicité puissante contre les lignées de cellules cancéreuses humaines, notamment MGC-803, HepG-2, T24 et NCI-H460. Notamment, ils maintiennent une sélectivité en épargnant les cellules normales (HL-7702) .
Nouveaux dérivés de la quinoléine
Synthèse et évaluation biologique: Une nouvelle voie de synthèse a été développée pour les dérivés de 3-((benzo[d]thiazol-2-ylamino)(phényl)méthyl)-4-hydroxy-1-méthylquinoléin-2(1H)-one. Ces composés sont prometteurs pour diverses applications, notamment le développement de médicaments .
Inhibition des protéines kinases
N-(Benzo[d]thiazol-2-yl)-2-[Phényl(2-(pipéridin-1-yl)éthylamino] benzamides: Des dérivés de ce composé ont été synthétisés et évalués pour leur potentiel d'inhibition des protéines kinases. Le couplage de 2-amino benzothiazoles substitués avec l'acide N-phényl anthranilique a donné des molécules intéressantes avec des applications thérapeutiques potentielles .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been reported to exhibit anti-inflammatory , anti-tubercular , and anti-cancer activities. These activities suggest that the compound might interact with enzymes or proteins involved in inflammation, bacterial growth, and cell proliferation.
Mode of Action
Benzothiazole derivatives have been reported to inhibit enzymes such as cyclooxygenase (cox), which plays a crucial role in inflammation . They may also inhibit the growth of Mycobacterium tuberculosis , and induce apoptosis in cancer cells . The compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
The compound might affect several biochemical pathways based on its potential targets. For instance, it could impact the arachidonic acid pathway by inhibiting COX, leading to a decrease in the production of pro-inflammatory prostaglandins . It might also interfere with the growth and survival of Mycobacterium tuberculosis , and induce apoptosis in cancer cells by affecting pathways involved in cell survival and death .
Pharmacokinetics
A study on similar benzothiazole derivatives suggested a favorable pharmacokinetic profile . This implies that the compound might have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of the compound’s action would depend on its targets and mode of action. If it acts as an anti-inflammatory agent, it could reduce inflammation by decreasing the production of pro-inflammatory prostaglandins . If it acts as an anti-tubercular agent, it could inhibit the growth of Mycobacterium tuberculosis . If it acts as an anti-cancer agent, it could induce apoptosis in cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS2.ClH/c1-27-11-10-16-19(13-27)30-23(26-21(28)15-8-6-14(12-24)7-9-15)20(16)22-25-17-4-2-3-5-18(17)29-22;/h2-9H,10-11,13H2,1H3,(H,26,28);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFSLESWJKLNBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2382915.png)

![N,1-dicyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2382920.png)


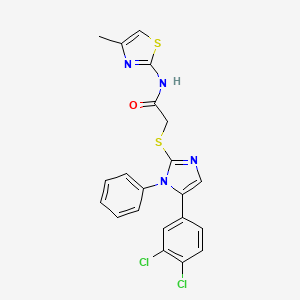
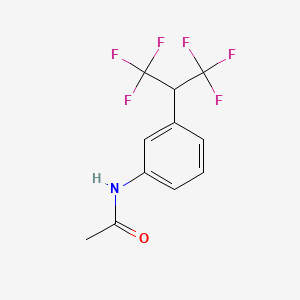
![3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2382927.png)

